molecular formula C14H10ClN3O2S B3004397 N-(3-chloroquinoxalin-2-yl)benzenesulfonamide CAS No. 166271-34-7

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B3004397
CAS No.: 166271-34-7
M. Wt: 319.76
InChI Key: NQMQRGNWHJIWHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide (CAS 731795-55-4) is a sulfonamide derivative featuring a quinoxaline core substituted with a chlorine atom at position 2. Its molecular formula is C₁₆H₁₄ClN₃O₃S, with a molecular weight of 363.8 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1, acceptor count of 6, and an XLogP3 value of 3.4, indicating moderate lipophilicity . The compound’s quinoxaline scaffold and sulfonamide group are associated with diverse biological activities, particularly anticancer effects, as demonstrated in studies targeting human liver cancer cells (HEPG2) .

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c15-13-14(17-12-9-5-4-8-11(12)16-13)18-21(19,20)10-6-2-1-3-7-10/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMQRGNWHJIWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide typically involves the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloroquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives .

Scientific Research Applications

Synthesis of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide

The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with various sulfonamides. Recent advancements have improved the yield and purity of this compound through optimized synthetic methods. For example, the use of lithium hydroxide as a base in aprotic polar solvents has been shown to enhance reaction efficiency and product quality .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmaceutical research.

Anticancer Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies revealed an IC50 value of 7.8 µM against HCT116 colorectal cancer cells, indicating its potential to induce apoptosis through mechanisms such as DNA interaction and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Screening assays against various bacterial strains indicated effective inhibition, suggesting its potential use in antibiotic therapies. The structure-activity relationship (SAR) indicates that modifications to the sulfonamide group can enhance antibacterial efficacy .

Antiviral Activity

In studies focusing on HIV, this compound demonstrated the ability to inhibit viral replication by disrupting protein interactions essential for viral life cycles. This highlights its potential as an antiviral therapeutic candidate.

Structure-Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural features. Variations in the substitution pattern on the quinoxaline and benzenesulfonamide moieties can significantly affect its pharmacological properties.

Compound NameStructural FeaturesUnique Aspects
4-Amino-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamideAmino group instead of chloroPotentially different biological activity due to amino substitution
4-Chloro-N-(2-chloroquinoxalin-3-yl)-benzenesulfonamideDifferent position of chloro on quinoxalineVariations in reactivity and biological properties
4-Methyl-N-(3-chloroquinoxalin-2-yl)-benzenesulfonamideMethyl group instead of chloroAltered lipophilicity affecting bioavailability

Case Studies

Several notable studies have explored the applications of this compound:

Anticancer Research

A comprehensive study evaluated this compound against multiple cancer cell lines, confirming its significant anticancer activity linked to apoptosis induction via DNA binding mechanisms.

Antimicrobial Efficacy

In antimicrobial screening, derivatives of this compound were tested against various pathogens, showing promising results that suggest further exploration for antibiotic development .

HIV Inhibition

Research involving yeast models demonstrated that this compound could inhibit HIV replication effectively, suggesting mechanisms that may lead to new antiviral strategies.

Mechanism of Action

The mechanism of action of N-(3-chloroquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoxaline/Sulfonamide Core

The biological and physicochemical properties of sulfonamide-quinoxaline hybrids are highly dependent on substituent modifications. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀) Structural Influence
N-(3-Chloroquinoxalin-2-yl)benzenesulfonamide C₁₆H₁₄ClN₃O₃S 363.8 -Cl at quinoxaline; -SO₂NH- Anticancer (HEPG2): Not explicitly reported, but derivatives show IC₅₀ ~15–71.8 mmol L⁻¹ Chlorine enhances electron-withdrawing effects, potentially improving target binding.
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (Compound 9) C₂₄H₂₀ClN₅O₄S₂ 542.0 -Thioureido; -ethylbenzoate IC₅₀ = 15.6 mmol L⁻¹ (HEPG2) Thioureido group increases hydrogen bonding (H-bond score: 6.11–7.42), enhancing PPARγ affinity .
N-(3-Chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide C₁₅H₁₀ClF₃N₃O₂S 387.76 -CF₃ at benzene No explicit activity data Trifluoromethyl improves metabolic stability and lipophilicity (XLogP3: ~3.5–4.0).
N-(3-Chloroquinoxalin-2-yl)-4-fluoro-2-methylbenzenesulfonamide C₁₅H₁₁ClFN₃O₂S 343.8 -F; -CH₃ at benzene No explicit activity data Fluorine increases electronegativity; methyl enhances steric bulk.
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide C₂₂H₁₇ClN₄O₄S 468.91 -Dihydrobenzodioxin No explicit activity data Benzodioxin adds oxygen atoms, increasing H-bond acceptor count (polarity).

Physicochemical and Structural Insights

  • Hydrogen Bonding : Thioureido derivatives (H-bond scores: 6.11–7.42) exhibit stronger ligand-protein interactions than the parent compound .
  • Steric Effects : Bulky groups (e.g., dihydrobenzodioxin in ) may hinder membrane permeability but improve selectivity.

Biological Activity

N-(3-chloroquinoxalin-2-yl)benzenesulfonamide is a compound of growing interest in biological research due to its diverse biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

This compound is synthesized through the reaction of 3-chloroquinoxaline with benzenesulfonyl chloride, typically in the presence of a base such as triethylamine. This synthesis allows for the formation of the sulfonamide bond, which is crucial for its biological activity.

The compound interacts with specific molecular targets, including enzymes and receptors, leading to various biological effects. It has been noted for its ability to inhibit certain enzymes involved in critical signaling pathways, particularly those related to cancer cell proliferation and survival. The precise mechanisms depend on the context of use but often involve modulation of kinase activities, such as phosphatidylinositol 3-kinase (PI3K) pathways .

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, studies have shown that derivatives of quinoxaline can lead to cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
VIIIcHCT1167.8Apoptosis induction
This compoundHep G2Not specifiedEnzyme inhibition
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamideVariousVariableCell cycle disruption

Enzyme Inhibition

The compound has also been identified as an inhibitor of various enzymes, including those involved in tumor growth signaling pathways. Its inhibitory effects on PI3K have been particularly noted, which is crucial for cancer cell metabolism and survival .

Table 2: Enzyme Inhibition Data

Enzyme TargetInhibition TypeReference
PI3KCompetitive
VEGFR-2Moderate
Other kinasesVariable

Case Studies

A notable case study evaluated the efficacy of quinoxaline derivatives in inhibiting tumor growth in vivo. The study found that compounds similar to this compound significantly reduced tumor size in mouse models when administered at specific dosages. This highlights the potential for these compounds in therapeutic applications against various cancers .

Comparative Analysis

When compared to other similar compounds, this compound demonstrates unique properties due to its specific substitution patterns on the quinoxaline ring. This structural uniqueness contributes to its distinct reactivity and biological activity, making it a valuable candidate for further research and development .

Table 3: Comparison with Similar Compounds

Compound NameUnique FeatureBiological Activity
N-(2-chloroquinoxalin-3-yl)benzenesulfonamideDifferent substitution patternModerate anticancer activity
N-(3-bromoquinoxalin-2-yl)benzenesulfonamideBromine substitutionLower enzyme inhibition
N-(3-chloroquinoxalin-2-yl)toluenesulfonamideToluene groupEnhanced solubility

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-chloroquinoxalin-2-yl)benzenesulfonamide?

  • Methodological Answer : A common strategy involves coupling chloroquinoxaline derivatives with benzenesulfonamide precursors. For example, reacting anthranilic acids with 3-isothiocyanato-benzenesulfonamide under reflux in ethanol or methanol yields the target compound. This method, adapted from related sulfonamide syntheses, typically achieves 69–71% yields after purification (Scheme 1 in ). Characterization via ¹H/¹³C NMR and ESI-MS is critical to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., sulfonamide NH₂ at δ 7.43 ppm ), while ¹³C NMR confirms carbon frameworks (e.g., quinoxaline carbons at δ 160.0 ppm ). ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 368.00 ).
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves 3D structures. For example, related compounds exhibit monoclinic systems (e.g., P2₁/c with a = 25.02 Å ).

Q. What in vitro assays are suitable for evaluating cytotoxicity?

  • Methodological Answer : The sulforhodamine B (SRB) assay is widely used for high-throughput cytotoxicity screening. It quantifies cellular protein content via trichloroacetic acid fixation and SRB staining (λ = 564 nm), offering linearity across cell densities (1,000–10,000 cells/well) and superior sensitivity compared to Bradford/Lowry methods .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space group discrepancies) be resolved during refinement?

  • Methodological Answer : Contradictions may arise from twinning or incorrect symmetry assignments. Use SHELXL to refine against high-resolution data (<1.0 Å) and compare unit cell parameters with related structures. For example:

CompoundSpace Groupa (Å)b (Å)c (Å)α (°)Reference
3-Chloro-N-phenylbenzamideP2₁/c25.025.378.1398.54
3-Chloro-N-(2-chlorophenyl)P2₁/n11.144.8521.5290.14

Adjustments to absorption corrections (e.g., CrysAlis RED ) and validation via R factor convergence (R < 0.05) are critical .

Q. What strategies optimize synthetic yields when electron-withdrawing groups hinder reactivity?

  • Methodological Answer :

  • Solvent/Catalyst : Use polar aprotic solvents (DMF, DMSO) with triethylamine to deprotonate intermediates and enhance nucleophilicity .
  • Reaction Conditions : Optimize stoichiometry (1:1.2 molar ratio of quinoxaline to sulfonamide) and extended reflux times (24–48 hrs). Monitor via TLC (ethyl acetate/hexane, 3:7) or HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How can structure-activity relationships (SAR) be analyzed when substituents modulate biological activity?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., chloro, methoxy) and evaluate bioactivity. For example:

  • Antimicrobial Activity : Chloro-substituted derivatives show enhanced activity due to increased lipophilicity (MIC = 8 µg/mL vs. S. aureus) compared to methoxy analogs (MIC = 32 µg/mL) .
  • Mechanistic Insights : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonding between the sulfonamide group and bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.